molecular formula C8H7N3O3 B1487635 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1248312-93-7

5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1487635
CAS No.: 1248312-93-7
M. Wt: 193.16 g/mol
InChI Key: RMHQDIJEJPSDQQ-UHFFFAOYSA-N
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Description

“5-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid” is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C8H7N3O3 . The InChI code is 1S/C8H7N3O3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds like “1-Methyl-1H-pyrazole-4-boronic acid” have been used in various reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

The study by Prokopenko et al. (2010) focused on the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. This work demonstrates the potential of these compounds for further chemical transformations, such as introducing highly basic aliphatic amines into the oxazole ring, highlighting the versatility of these compounds in chemical synthesis Prokopenko, V. M., Pil'o, S., Vasilenko, A. N., & Brovarets, V. (2010). Russian Journal of General Chemistry, 80, 2358-2365.

Anticancer and Antimicrobial Properties

Katariya et al. (2021) synthesized 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds incorporating the 1,3-oxazole moiety. These compounds were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with some compounds showing high potency. Additionally, the compounds were tested for in vitro antibacterial and antifungal activities, showing effectiveness against various pathogenic strains. This research indicates the therapeutic potential of 1,3-oxazole derivatives in treating cancer and infectious diseases Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Journal of Molecular Structure, 1232, 130036.

Structural and Spectral Investigations

Viveka et al. (2016) conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, to understand its structural and spectral properties. This research provides valuable insights into the physical and chemical characteristics of pyrazole-4-carboxylic acid derivatives, contributing to their potential applications in various scientific domains Viveka, S., Vasantha, G., Dinesha, S. Naveen, Lokanath, N. K., & Nagaraja, G. K. (2016). Research on Chemical Intermediates, 42, 4497-4511.

Biochemical Analysis

Biochemical Properties

5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, with some studies reporting sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization affects its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-3-5(2-10-11)7-6(8(12)13)9-4-14-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHQDIJEJPSDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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